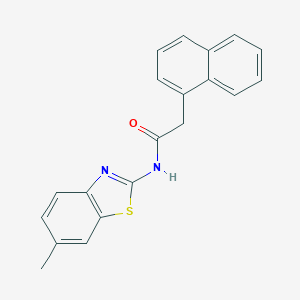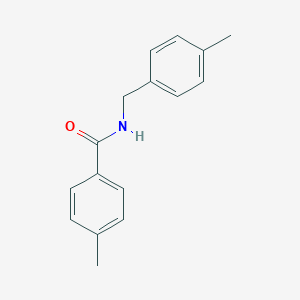
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C20H16N2OS and a formula weight of 332.41884 . It is also known by its CAS number, CB72009729 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide” consists of a benzothiazole ring attached to a naphthyl group via an acetamide linkage . The benzothiazole ring contains a sulfur and a nitrogen atom, and the naphthyl group is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide”, such as its melting point, boiling point, and density, are not specified in the retrieved sources .Applications De Recherche Scientifique
Fluorescent Chemosensors
A novel compound based on naphthyridine and benzothiazole groups, closely related to N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, has been developed as a turn-on fluorescent chemosensor for detecting Al 3+ and Fe 3+ ions simultaneously. This compound's absorbance and fluorescent intensities increase linearly in aqueous solutions upon interaction with these ions, with a proposed sensing mechanism supported by ESI mass spectra, 1 H NMR spectra, and density functional theory (DFT) calculations Denghui Yao et al., 2018.
Antimicrobial Nano-Materials
Benzothiazole derivatives, including those similar to N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, have been investigated for their antimicrobial activities. For instance, benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibited significant effectiveness against fungi, particularly Candida species, indicating the potential for developing new antimicrobial agents B. Mokhtari & K. Pourabdollah, 2013.
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds, including CBBA, MCBA, CFBA, and MFBA, showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies suggested significant binding affinity with Cyclooxygenase 1 (COX1), indicating potential biological activities Y. Mary et al., 2020.
Cytotoxicity and DFT Studies of Pd(II) and Pt(II) Complexes
Complexes of Pd(II) and Pt(II) with N-acetamide ligands, including N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, were synthesized and characterized for their anticancer effects against several cancer cell lines. These complexes demonstrated varying cytotoxic effects, supporting their potential use in cancer therapy. Density functional theory (DFT) was used to investigate the structure and stability of these compounds, providing insights into their interaction mechanisms Ahmed S. M. Al‐Janabi et al., 2020.
Synthesis and Biological Activities
Substituted benzothiazoles, including N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, have been synthesized and found to possess various pharmacological and biological activities, such as anti-inflammatory and antibacterial properties. These findings highlight the wide range of therapeutic properties associated with benzothiazole derivatives, underscoring their significance in medicinal chemistry Shivraj G Hunasnalkar et al., 2010.
Safety And Hazards
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-9-10-17-18(11-13)24-20(21-17)22-19(23)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSUYTNFGVIMCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromo-2-furoyl)amino]benzoic acid](/img/structure/B472603.png)
![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide](/img/structure/B472643.png)

![Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B472683.png)


![Methyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B472714.png)

